2-Methyldecanal

Overview

Description

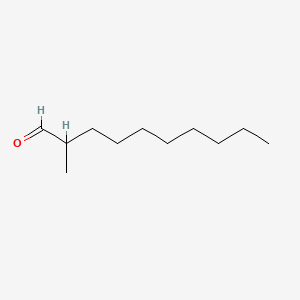

2-Methyldecanal is an organic compound with the molecular formula C₁₁H₂₂O. It is a colorless liquid characterized by an aldehydic, citrus-peel-like, waxy, and green odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyldecanal can be synthesized through several methods. One common synthetic route involves the hydroformylation of 1-decene, which produces 2-methylundecanal as the primary product and this compound as a by-product . Another method involves the Daryens reaction, where methyl octyl ketone reacts with ethyl chloroacetate .

Industrial Production Methods: In industrial settings, this compound is typically produced as a by-product during the manufacture of 2-methylundecanal. The hydroformylation process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a catalyst, usually a rhodium complex .

Chemical Reactions Analysis

Types of Reactions: 2-Methyldecanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyldecanoic acid.

Reduction: It can be reduced to form 2-methyl-1-decanol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Methyldecanoic acid.

Reduction: 2-Methyl-1-decanol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

2-Methyldecanal is widely utilized in the fragrance industry due to its pleasant odor profile, which resembles that of floral and fruity scents. It is often incorporated into perfumes, soaps, and other scented products.

Case Study: Fragrance Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's safety for use in consumer products. The assessment concluded that:

- Genotoxicity : this compound did not exhibit mutagenic properties in the Ames test, indicating it is not expected to cause genetic damage .

- Skin Sensitization : The compound was classified as a weak sensitizer with a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² .

- Environmental Impact : The exposure levels of this compound were below the Threshold of Toxicological Concern (TTC), suggesting minimal risk to human health when used within recommended limits .

Chemical Reactions and Synthesis

This compound can undergo various chemical transformations, making it valuable in organic synthesis.

Reactivity Overview

- Oxidation : this compound can be oxidized to produce 2-methyldecanoic acid, which may have additional applications in chemical synthesis .

- Alkylation and Functionalization : It can serve as a precursor for more complex organic compounds through various alkylation reactions.

Therapeutic Potential

Emerging research suggests that this compound may have potential therapeutic applications, particularly in the field of olfactory research.

Case Study: Olfactory Response

A study published in PMC investigated the olfactory responses to various aldehydes, including this compound. The findings indicated that this compound activates specific olfactory receptors in mice, which could lead to further exploration of its role in sensory biology and potential therapeutic uses in treating olfactory disorders .

Environmental Safety

The environmental safety profile of this compound has been assessed through various toxicological studies.

Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative (not mutagenic) |

| Skin Sensitization | Weak sensitizer (NESIL: 5900 μg/cm²) |

| Reproductive Toxicity | No observed adverse effects (NOAEL: 991 mg/kg/day) |

| Local Respiratory Toxicity | Below TTC (1.4 mg/day) |

These findings underscore the compound's safety for use in consumer products and its low environmental impact when used appropriately .

Mechanism of Action

The mechanism of action of 2-methyldecanal primarily involves its interaction with olfactory receptors in the nasal epithelium. Upon inhalation, the compound binds to specific olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the G-protein-coupled receptor (GPCR) signaling cascade.

Comparison with Similar Compounds

Decanal: Similar in structure but lacks the methyl group at the second carbon.

2-Methylundecanal: Similar but has an additional carbon in the alkyl chain.

Nonanal: Similar but has one less carbon in the alkyl chain.

Uniqueness: 2-Methyldecanal is unique due to its specific aldehydic, citrus-peel-like odor, which makes it particularly valuable in the fragrance industry. Its structural similarity to other aldehydes allows for comparative studies in olfactory research and chemical reactivity .

Biological Activity

2-Methyldecanal is a saturated aldehyde with the chemical formula and a molecular weight of approximately 170.29 g/mol. It is primarily recognized for its presence in various natural sources and its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by:

- Chemical Structure : It has a straight-chain structure with a methyl group at the second carbon position.

- Physical State : Typically appears as a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents, but less soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| Boiling Point | 196 °C |

| Density | 0.83 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Salmonella enterica

The results showed that this compound inhibited bacterial growth at concentrations as low as 0.5% (v/v), indicating strong antimicrobial properties .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may reduce inflammatory markers such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α) in human skin cells.

The proposed mechanism involves the inhibition of inflammatory pathways, which could be beneficial in treating conditions like dermatitis or acne. A study found that treatment with this compound led to a significant decrease in COX-2 expression in cultured keratinocytes .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines, potentially offering protective benefits against neurodegenerative diseases.

Experimental Findings

In vitro studies indicated that exposure to this compound resulted in:

- Decreased levels of reactive oxygen species (ROS)

- Enhanced cell viability under oxidative stress conditions .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. In an oral toxicity study conducted on rats, it was determined that the compound exhibits low toxicity, with an LD50 greater than 5000 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyldecanal, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of catalysts (e.g., homogeneous vs. heterogeneous), solvents (polar vs. nonpolar), and temperature gradients. For aldehydes like this compound, hydroformylation or oxidation of alcohols are common routes. Use gas chromatography (GC) to monitor intermediate products and quantify purity . Validate reproducibility by repeating reactions under identical conditions and reporting deviations (e.g., ±5% yield variance). Document reagent sources and purity levels to minimize batch-to-batch variability .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer: Combine spectroscopic methods:

- NMR : Assign peaks for methyl branches (δ 0.8–1.5 ppm) and aldehyde protons (δ 9-10 ppm). Compare with PubChem’s spectral libraries for validation .

- GC-MS : Use split/splitless injection modes to detect trace impurities. Calibrate with certified reference standards.

- FTIR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and absence of alcohol O-H bands.

Report detection limits (e.g., GC-MS sensitivity at 0.1 ppm) and replicate analyses to ensure consistency .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

Methodological Answer: Design accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C under inert atmospheres (N₂/Ar).

- Monitor degradation via HPLC or GC at intervals (0, 7, 30 days).

- Quantify aldehyde oxidation products (e.g., carboxylic acids) and calculate degradation kinetics (Arrhenius plots).

Include controls with stabilizers (e.g., BHT) to assess efficacy .

Advanced Research Questions

Q. What mechanistic insights explain contradictory results in this compound’s reactivity across studies?

Methodological Answer: Address contradictions through:

- Controlled variable isolation : Test hypotheses by fixing one parameter (e.g., solvent polarity) while varying others (e.g., catalyst loading).

- Computational modeling : Use DFT calculations to map reaction pathways and identify energy barriers. Compare with experimental kinetics (Eyring equation).

- Cross-study validation : Replicate conflicting protocols with identical reagents and equipment. Publish raw datasets to enable third-party verification .

Q. How can spectroscopic data ambiguities (e.g., overlapping NMR peaks) be resolved for this compound derivatives?

Methodological Answer:

- Advanced NMR techniques : Apply 2D-COSY or HSQC to decouple overlapping signals. Use deuterated solvents to minimize background noise.

- High-resolution MS : Differentiate isomers via exact mass measurements (e.g., Q-TOF instruments with <1 ppm error).

- Crystallography : If crystalline derivatives are obtainable, X-ray diffraction provides unambiguous structural confirmation.

Document all data processing parameters (e.g., apodization in FTIR) to enhance reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision applications?

Methodological Answer:

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments. Use statistical tools (e.g., ANOVA) to identify significant variables.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback.

- Purification protocols : Optimize distillation cuts or column chromatography gradients to isolate target compounds from side products. Report purity thresholds (e.g., ≥98% by GC) .

Q. Methodological Considerations for Data Interpretation

- Contradiction analysis : Use iterative hypothesis testing and peer review to resolve discrepancies. For example, if GC and NMR data conflict, re-examine sample preparation steps (e.g., solvent purity, degassing) .

- Ethical reporting : Disclose all negative results (e.g., failed syntheses) to prevent publication bias. Follow ICMJE standards for data transparency .

Properties

IUPAC Name |

2-methyldecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBICMZLDYMBIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021623 | |

| Record name | 2-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19009-56-4 | |

| Record name | 2-Methyldecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4) 2-Methyldecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.